![molecular formula C17H18Cl2N4O2 B377444 1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)
1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chlorophenyl groups and a urea linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 4-chloroaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)carbamate
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)thiourea
Uniqueness
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is unique due to its specific urea linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18Cl2N4O2 |
|---|---|
Molecular Weight |
381.3g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[(4-chlorophenyl)carbamoylamino]propan-2-yl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-11(21-17(25)23-15-8-4-13(19)5-9-15)10-20-16(24)22-14-6-2-12(18)3-7-14/h2-9,11H,10H2,1H3,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
AEBDKJSIBZAQCB-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



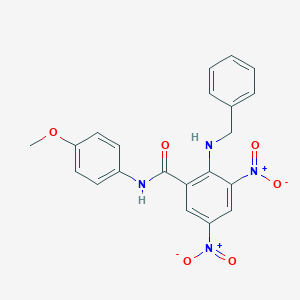
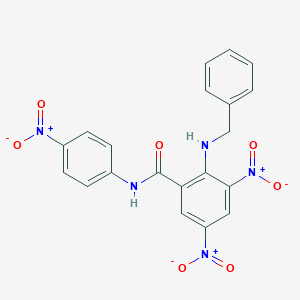
![2-[({[(2-Chlorophenyl)sulfonyl]amino}carbonyl)amino]-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine](/img/structure/B377364.png)

![Butyl 3-{3,4-bis[(methoxycarbonyl)oxy]phenyl}acrylate](/img/structure/B377373.png)
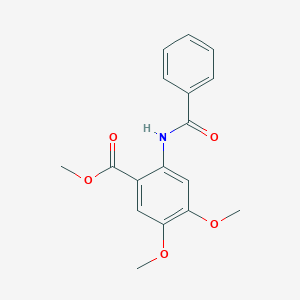
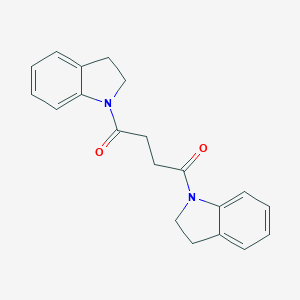
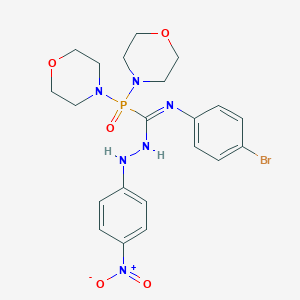
![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)
![4-{2-Chloro-4-[3-chloro-4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-5-nitro-2,1,3-benzoxadiazole](/img/structure/B377382.png)

![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)
![4-hydroxy-3-phenyl-5-[5-(phenylimino)-1,3-pentadienyl]-1,3-thiazole-2(3H)-thione](/img/structure/B377385.png)
